Conformational Preference Reversal Compared to 9-Deoxy Bispidine Analog
Non‑empirical (ab initio, DFT) calculations demonstrate that 3,7‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one (4) is inherently more stable in the chair‑boat (CB) conformation than in the double‑chair (CC) form, whereas the corresponding 9‑deoxy compound 3,7‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonane (3) preferentially populates the CC conformer [1]. The qualitative reversal of the CC/CB energy ordering is robust across multiple high‑level computational methods and is attributed to the repulsive interaction of the nitrogen lone pairs that is modulated by the carbonyl group [1].
| Evidence Dimension | Relative stability of chair‑boat vs. double‑chair conformers (ΔE_CB‑CC) from gas‑phase DFT and ab initio calculations |
|---|---|
| Target Compound Data | CB conformer is the global minimum; CC form lies higher in energy (qualitative ordering: CB < CC) |
| Comparator Or Baseline | 3,7‑Dimethyl‑3,7‑diazabicyclo[3.3.1]nonane (9‑deoxy analog): CC conformer is the global minimum; CB form lies higher (CC < CB) |
| Quantified Difference | Inversion of the conformational energy ordering; exact numerical values remain behind the publisher paywall |
| Conditions | B3LYP/6‑311+G(d,p) and MP2 calculations; gas phase; structures fully optimized |
Why This Matters
The mandatory chair‑boat conformation of the target compound is the structural basis for its unique utility in both KOR‑ligand design and metal‑coordination chemistry, a property absent in the reduced analog.
- [1] Pisarev, S.A., Shulga, D.A., Palyulin, V.A., Zefirov, N.S. (2019) 'Lone pairs vs. covalent bonds: conformational effects in bicyclo[3.3.1]nonane derivatives', Structural Chemistry, 30, pp. 509-522. doi: 10.1007/s11224-018-1240-z. View Source
